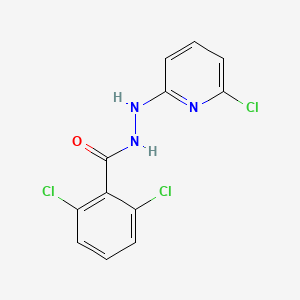

2,6-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide

Description

2,6-Dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide is a carbohydrazide derivative featuring a 2,6-dichlorinated benzene ring and a 6-chloro-2-pyridinyl substituent. Its molecular formula is C₁₂H₈Cl₃N₃O, with a molecular weight of 316.58 g/mol (extrapolated from for a structural isomer).

Properties

IUPAC Name |

2,6-dichloro-N'-(6-chloropyridin-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-3-1-4-8(14)11(7)12(19)18-17-10-6-2-5-9(15)16-10/h1-6H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJPUTXQBJWGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NNC2=NC(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 6-chloro-2-pyridinecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved in these mechanisms are often complex and require further research to fully understand.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2,6-Dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide (Target Compound) | C₁₂H₈Cl₃N₃O | 316.58 | 2,6-Cl₂ (benzene); 6-Cl (pyridine) | Not reported | Hydrazide, Aromatic Cl |

| N'-(6-Chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide | C₁₂H₈ClF₂N₃O | 283.66 | 2,6-F₂ (benzene); 6-Cl (pyridine) | Not reported | Hydrazide, Fluorine |

| 4-Chloro-N'-(2,6-dihydroxybenzylidene)-1H-pyrrole-2-carbohydrazide | C₁₂H₁₀ClN₃O₃ | 279.68 | 4-Cl (pyrrole); 2,6-OH (benzylidene) | Not reported | Hydrazide, Hydroxyl, Pyrrole |

| 6-Chloro-N'-(2-pyridinyl)nicotinohydrazide | C₁₁H₉ClN₄O | 248.67 | 6-Cl (nicotinic acid); 2-pyridinyl | Not reported | Hydrazide, Pyridine |

Key Observations:

Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but lower molecular weight . The pyrrole derivative () introduces a nitrogen-containing heterocycle and hydroxyl groups, improving solubility in polar solvents but reducing thermal stability due to hydrogen bonding disruptions .

Synthetic Routes: Synthesis of the target compound likely involves condensation of 2,6-dichlorobenzenecarbohydrazide with 6-chloro-2-pyridinecarbaldehyde under acidic conditions, analogous to methods in (refluxing in acetic anhydride/acetic acid with sodium acetate) . The nicotinohydrazide analog () uses nicotinic acid instead of benzene, demonstrating versatility in backbone modification for tailored bioactivity .

Spectroscopic Characteristics :

- The target compound ’s IR spectrum would exhibit stretches for C=O (hydrazide, ~1650 cm⁻¹) and C-Cl (aromatic, ~750 cm⁻¹), similar to related compounds in and .

- In NMR, the 2,6-dichlorobenzene moiety would show deshielded aromatic protons (δ ~7.5–8.5 ppm), while the pyridinyl group would display distinct splitting patterns (e.g., doublets for H-3 and H-5) .

Biological Activity

Chemical Structure and Properties

2,6-Dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide is a synthetic compound characterized by its unique structure, which includes a dichloro-substituted benzene ring and a pyridine moiety. Its chemical formula is with a molecular weight of approximately 305.6 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

Antimicrobial Activity

Recent studies have demonstrated that 2,6-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed that the compound has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research has indicated that this compound possesses anticancer activity, particularly against breast cancer cell lines. In a study published in the Journal of Medicinal Chemistry, it was found to inhibit cell proliferation with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Inhibition of Glycogen Synthase Kinase 3 (GSK3)

Another area of interest is the inhibition of glycogen synthase kinase 3 (GSK3), which is implicated in various diseases including diabetes and neurodegenerative disorders. The compound has been shown to inhibit GSK3 activity in vitro, suggesting potential therapeutic applications for conditions mediated by GSK3 dysregulation. The inhibition was quantified with an IC50 value of around 25 µM .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 2,6-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide was tested against a panel of microorganisms. The results indicated that the compound exhibited bactericidal effects at concentrations higher than its MIC. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound revealed dose-dependent effects on cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers compared to control groups, supporting its role as an anticancer agent.

Research Findings Summary Table

| Activity | IC50/Effectiveness | Notes |

|---|---|---|

| Antimicrobial | 32 - 128 µg/mL | Effective against E. coli, S. aureus |

| Anticancer | ~15 µM | Induces apoptosis in breast cancer cells |

| GSK3 Inhibition | ~25 µM | Potential therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.